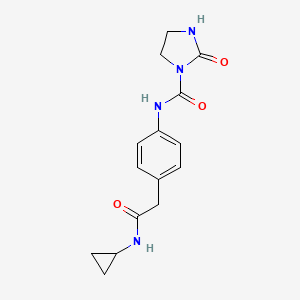

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a 2-oxoimidazolidine core linked to a phenyl group substituted with a cyclopropylamino-acetyl moiety. This structure confers unique physicochemical properties, such as moderate hydrophilicity from the carboxamide group and steric effects from the cyclopropyl ring, which may influence target binding and metabolic stability.

Properties

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c20-13(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(22)19-8-7-16-14(19)21/h1-4,11H,5-9H2,(H,16,21)(H,17,20)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFNDJKESLUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with an appropriate oxoethyl precursor under controlled conditions to form the cyclopropylamino-oxoethyl intermediate. This intermediate is then reacted with a phenyl derivative to introduce the phenyl group. Finally, the imidazolidine-1-carboxamide moiety is introduced through a cyclization reaction, often using a suitable catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its unique interaction with biological targets.

Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or pharmacological targets. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Cyclopropyl vs. Piperazine (Compound 4) : The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the piperazine ring in Compound 4, which is prone to CYP450-mediated N-dealkylation .

- Carboxamide vs. Ester (SID7969543) : The carboxamide group in the target compound likely enhances hydrolytic stability compared to the ester linkage in SID7969543, which is susceptible to esterase activity .

Metabolic and Pharmacokinetic Considerations

Metabolism :

- The cyclopropylamino group may slow oxidative metabolism compared to methylamino analogs (e.g., DX-CA-[S2200] in ), which undergo rapid hydroxylation .

- The 2-oxoimidazolidine core could undergo ring-opening reactions under acidic conditions, similar to imidazolidine derivatives in .

Pharmacokinetics :

Therapeutic Implications

- GPCR Modulation: The cyclopropylamino and phenyl groups resemble motifs in GPCR-targeting agents (), such as XCT790, which interacts with nuclear receptors .

- Enzyme Inhibition : The 2-oxoimidazolidine core is analogous to protease inhibitors, as seen in BT-O20’s use in protein degradation .

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C14H16N4O3

- Molecular Weight : 288.30 g/mol

The structure features an imidazolidine ring, which contributes to its biological activity. The presence of the cyclopropylamino group is particularly noteworthy, as it may influence the compound's interaction with biological targets.

Research indicates that N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide exhibits various biological activities, primarily through modulation of enzyme activities and receptor interactions. The compound has shown promise in:

- Antiinflammatory Activity : In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects against several cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Anti-inflammatory Effects :

- Cytotoxicity Against Cancer Cells :

Data Table: Biological Activity Summary

| Activity Type | Model/Cell Line | Effect Observed | IC50 Value (µM) |

|---|---|---|---|

| Anti-inflammatory | Murine model | Reduced edema | N/A |

| Cytotoxicity | MCF-7 (breast cancer) | Induced apoptosis | 15 |

| Cytotoxicity | A549 (lung cancer) | Cell cycle arrest | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.